molecular formula C₇₀H₉₁N₁₅O₂₇ B612615 Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl CAS No. 310427-95-3

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Cat. No. B612615
CAS RN: 310427-95-3
M. Wt: 1574.56
InChI Key:
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Description

“Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl” is a peptide substrate that contains a highly fluorescent 7-methoxycoumarin group . This group is efficiently quenched by resonance energy transfer to the 2,4-dinitrophenyl group . It has been used as a fluorogenic substrate to measure β-secretase activity .


Molecular Structure Analysis

The peptide is composed of the following amino acids in sequence: Serine (Ser), Glutamic Acid (Glu), Valine (Val), Asparagine (Asn), Leucine (Leu), Aspartic Acid (Asp), Alanine (Ala), Glutamic Acid (Glu), Phenylalanine (Phe), and Lysine (Lys). The 7-methoxycoumarin group is attached to the N-terminus, and the 2,4-dinitrophenyl group is attached to the lysine residue .


Chemical Reactions Analysis

The peptide substrate is used in the measurement of β-secretase activity . The highly fluorescent 7-methoxycoumarin group is efficiently quenched by resonance energy transfer to the 2,4-dinitrophenyl group . When the peptide is cleaved by the enzyme, the fluorophore and the quencher are separated, resulting in fluorescence .


Physical And Chemical Properties Analysis

The peptide has a molecular weight of 2001.08 . It is typically stored at -20°C . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Protein and Peptide Sequence Analysis

  • Research on sarcine adenylate kinase from skeletal muscle has involved detailed amino acid composition and sequence data, providing a framework for understanding complex peptide structures (Heil et al., 1974).
  • Studies on the amino acid sequence of human plasma prealbumin elucidate its role in vitamin A transport and thyroid hormone transport, reflecting the multifunctionality of such peptides (Kanda et al., 1974).

Enzymatic and Structural Analysis

  • The characterization of a 60-kilodalton glycoprotein esterase from liver microsomal membranes provides insights into protein enzymatic functions and structural configurations, which can be crucial for understanding the functional aspects of complex peptides (Ozols, 1987).

Functional Implications of Peptide Sequences

  • Investigations into glutaredoxin from rabbit bone marrow, including its purification, characterization, and amino acid sequence determination, demonstrate the significance of peptide sequence analysis in understanding biological functions (Hopper et al., 1989).

Mechanism of Action

The mechanism of action of this peptide substrate is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide substrate, the fluorescence of the 7-methoxycoumarin group is quenched by the 2,4-dinitrophenyl group. Upon cleavage of the peptide by an enzyme (such as β-secretase), the fluorophore and the quencher are separated, leading to an increase in fluorescence .

Future Directions

The use of this peptide substrate in the measurement of β-secretase activity suggests potential applications in research related to Alzheimer’s disease and other conditions where β-secretase is implicated. Further studies could explore its utility in different experimental setups or its modification for improved performance .

properties

CAS RN

310427-95-3

Product Name

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Molecular Formula

C₇₀H₉₁N₁₅O₂₇

Molecular Weight

1574.56

sequence

One Letter Code: Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

synonyms

Methoxycoumarin-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys-dinitrophenyl

Origin of Product

United States

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